molecular formula C5H4K2O4 B8689954 2-Methylenesuccinic acid, potassium salt CAS No. 54617-22-0

2-Methylenesuccinic acid, potassium salt

Cat. No. B8689954
CAS RN: 54617-22-0
M. Wt: 206.28 g/mol
InChI Key: RBYDCVNTVVKIQT-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US04828993

Procedure details

In this example, a 4% potassium itaconate solution was reacted with 5% H2SO4. In addition to 86 g of K2SO4, 64 g of itaconic acid were produced from 104 g of potassium itaconate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
K2SO4
Quantity
86 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O-:9])(=[O:8])[C:2]([CH2:4][C:5]([O-:7])=[O:6])=[CH2:3].[K+:10].[K+].OS(O)(=O)=O>>[C:1]([OH:9])(=[O:8])[C:2]([CH2:4][C:5]([OH:7])=[O:6])=[CH2:3].[C:1]([O-:9])(=[O:8])[C:2]([CH2:4][C:5]([O-:7])=[O:6])=[CH2:3].[K+:10].[K+:10] |f:0.1.2,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)CC(=O)[O-])(=O)[O-].[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
K2SO4
Quantity
86 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)CC(=O)O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 64 g
Name
Type
product
Smiles
C(C(=C)CC(=O)[O-])(=O)[O-].[K+].[K+]
Measurements
Type Value Analysis
AMOUNT: MASS 104 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.